molecular formula C8H8N2O2 B022749 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 917918-80-0

4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Katalognummer: B022749
CAS-Nummer: 917918-80-0
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: KZKAJMZNTBJUNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 917918-80-0) is a heterocyclic compound with a fused pyrrolo-pyridine core and a methoxy substituent at the 4-position. Its molecular formula is C₈H₈N₂O₂, and it has a molecular weight of 164.16 g/mol. This compound has garnered attention in medicinal chemistry due to its reported anticancer and neuroprotective activities . The methoxy group enhances its electron-donating properties, influencing both chemical reactivity and interactions with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Wirkmechanismus

Target of Action

The primary targets of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 7-HYDROXY-4-METHOXY-6-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .

Biologische Aktivität

4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a compound with the CAS number 917918-80-0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

  • Molecular Formula : C8_8H8_8N2_2O2_2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 917918-80-0

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)
4-Methoxy-Pyrrole DerivativeStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2
Control (Isoniazid)Mycobacterium tuberculosis0.25

These findings suggest that the pyrrolo structure contributes to enhanced antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-715.3
A54929.1
HepG2Not specified

The compound's activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . In comparative studies, it has been shown that modifications in the pyrrole structure can significantly affect its potency against different cancer types.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Research indicates that certain derivatives exhibit notable inhibition of inflammatory responses:

CompoundInhibition (%) at 4h
Compound A43.17
Compound B40.91
Indomethacin47.72

These results suggest that the presence of methoxy and other functional groups in the pyrrole structure enhances anti-inflammatory efficacy compared to standard treatments .

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI highlighted the effectiveness of pyrrole derivatives against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 5 µM .
  • Anticancer Research : Another investigation into pyridine derivatives indicated that specific structural modifications could lead to significant improvements in anticancer activity against breast cancer cell lines .
  • Inflammatory Response Modulation : Research demonstrated that certain derivatives could modulate inflammatory pathways effectively, making them potential candidates for further development in treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been identified as a potential scaffold for the development of novel therapeutic agents. Its structural features allow for interactions with various biological targets.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines. The study highlighted the compound's potential in cancer therapy due to its ability to induce apoptosis in malignant cells .

Inhibition of BET Proteins

The compound has been researched for its role as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers and inflammatory diseases.

Research Findings : A patent application (WO2015164480A1) detailed the synthesis of substituted pyrrolopyridinones, including this compound, showcasing their effectiveness in inhibiting BET proteins such as BRD2 and BRD3. This inhibition is crucial for developing treatments for diseases characterized by aberrant BET protein activity .

Antimicrobial Activity

Emerging research suggests that this compound exhibits antimicrobial properties.

Study Overview : A recent investigation assessed the antibacterial effects of various pyrrolopyridine derivatives, including this compound. The results indicated that certain derivatives displayed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Data Table: Summary of Research Applications

Application AreaFindings/InsightsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; potential for cancer therapyBioorganic & Medicinal Chemistry Letters
BET Protein InhibitionEffective inhibitors of BRD2 and BRD3; relevance in cancer and inflammationPatent WO2015164480A1
Antimicrobial ActivitySignificant antibacterial effects against Gram-positive bacteriaRecent Investigative Study

Q & A

Q. What are the most effective synthetic routes for 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
Key synthetic strategies include:

  • Rh(III)-catalyzed annulation : Using nitriles and N-methoxyamides under microwave irradiation (e.g., Biotage® reactor) to achieve yields >60% .
  • Cyclization of acid azides : Heating β-(3-furyl)acrylic acid azides at 180°C in diphenylmethane to form the pyrrolopyridinone core, followed by chlorination and reduction steps .
  • Multicomponent reactions : Combining aldehydes, cyanacetamide, and methanesulfonamide derivatives in ethanol with K₂CO₃, monitored by TLC for intermediate formation .
    Critical factors : Microwave conditions reduce side reactions, while column chromatography (silica gel) ensures purity. Yields depend on substituent steric effects and catalyst loading .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

Level: Basic
Answer:

  • NMR : ¹H/¹³C NMR confirms methoxy group placement (δ ~3.8 ppm for OCH₃) and pyrrolo-pyridinone ring protons (δ 6.8–8.2 ppm). Coupling constants distinguish regioisomers .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₉H₈N₂O₂: 177.0667) and detects isotopic patterns .
  • HPLC : Purity assessment (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
  • TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .

Q. What role does the methoxy group play in the compound’s binding affinity to BET proteins, and how does it compare to other substituents?

Level: Advanced
Answer:
The methoxy group at position 4 enhances hydrogen-bonding with Asn140 in BRD4’s acetyl-lysine binding pocket, improving potency by 9–19-fold compared to halogen or alkyl substituents. SAR studies show:

  • Chlorine/ethyl analogs : Increase lipophilicity but reduce solubility, limiting bioavailability .
  • Phenyl/morpholine derivatives : Improve selectivity for BET subfamilies (e.g., BRD2 vs. BRD4) .
    Methoxy’s electron-donating nature stabilizes the lactam tautomer, critical for maintaining planar binding conformation .

Q. In designing experiments to evaluate BET inhibition, what cellular assays are most reliable for assessing cGMP modulation and downstream effects?

Level: Advanced
Answer:

  • cGMP ELISA : Quantifies intracellular cGMP levels after treatment with NO donors (e.g., SNP) and inhibitors (e.g., ODQ), normalized to protein content .
  • Western blotting : Measures phosphorylation of VASP at Ser239 (cGMP-dependent kinase substrate) and ERK1/2/Src activation to confirm pathway modulation .
  • Functional assays :
    • MTT assay : Evaluates antiproliferative effects in VSMCs or cancer cell lines (IC₅₀ < 100 nM for BET inhibitors) .
    • Transwell migration : Assesses inhibition of PDGF-induced cell motility .
      Statistical rigor : Use Student’s t-test with n ≥ 3 independent replicates to account for variability .

Q. How do structural modifications at the pyrrolo-pyridinone core impact pharmacokinetic properties such as bioavailability and half-life?

Level: Advanced
Answer:

  • Methoxy vs. methyl : Methoxy improves solubility (logP reduction by ~0.5) and oral bioavailability (F > 30% in rodents) .
  • Pyrrolopyridone vs. pyridone : The pyrrolo core enhances metabolic stability (CYP3A4 resistance), extending half-life (t₁/₂ > 6 hours in humans) .
  • Substituent position : 4-Methoxy minimizes first-pass metabolism compared to 6- or 7-substituted analogs, as shown in microsomal stability assays .

Q. What challenges arise in ensuring the purity of synthetic intermediates during multi-step synthesis, and what strategies mitigate these issues?

Level: Basic
Answer:

  • Common impurities : Unreacted aldehydes, dimerization byproducts, or regioisomers.
  • Mitigation strategies :
    • Flash chromatography : Separates intermediates using gradient elution (e.g., 0–50% EtOAc/hexane) .
    • Recrystallization : Purifies final products from DMSO/water mixtures .
    • Analytical standards : Cross-validate purity via HPLC with reference materials (e.g., USP/EP guidelines) .

Q. Can computational modeling predict the binding mode of this compound to BRD4, and how does this inform analog design?

Level: Advanced
Answer:

  • Docking studies : MOE or Schrödinger Suite models predict bidentate interactions with Asn140 and Tyr97 in BRD4’s acetyl-lysine pocket. Methoxy’s orientation minimizes steric clashes with Val87 .
  • MD simulations : Reveal compound stability in the binding site over 100 ns trajectories, guiding substitutions (e.g., adding sulfonamide groups for improved entropy) .
  • Free energy calculations (MM-GBSA) : Rank analogs by ΔG binding, prioritizing derivatives with ΔG < -40 kcal/mol .

Q. What in vivo models are appropriate for testing the efficacy of this compound in oncology, and what endpoints are critical for translational relevance?

Level: Advanced
Answer:

  • Xenograft models : Subcutaneous implantation of MV4-11 (AML) or PC3 (prostate cancer) cells in immunocompromised mice. Measure tumor volume reduction (≥50% vs. control) .
  • Pharmacodynamic markers : BRD4 target engagement via qPCR of MYC or BCL2 expression in tumor biopsies .
  • Toxicity endpoints : Monitor body weight, liver enzymes (ALT/AST), and hematological parameters (e.g., platelet count) .
    Dosing : Oral administration at 10–30 mg/kg/day, with plasma exposure (AUC > 10,000 ng·h/mL) correlating with efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1445993-89-4)

  • Molecular Formula : C₂₁H₂₅BN₂O₅S
  • Key Features : Contains a boronate ester (dioxaborolane) and a tosyl group.
  • Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in drug synthesis. The tosyl group enhances stability but reduces solubility compared to the methoxy derivative .

2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1427503-36-3)

  • Molecular Formula : C₈H₈N₂O
  • Key Features : Methyl substituent at the 2-position instead of methoxy at the 4-position.
  • Biological Activity: Limited data; derivatives are explored as kinase inhibitors.

Fused Heterocyclic Analogues

Thieno[2,3-c]pyridin-7(6H)-one (CAS: 28981-13-7)

  • Molecular Formula: C₇H₅NOS
  • Key Features : Sulfur atom replaces the oxygen in the fused ring.
  • Differences : The thiophene ring increases lipophilicity and alters electronic properties. It undergoes oxidation to sulfoxides and sulfones, unlike the methoxy-pyrrolo-pyridine .
  • Biological Activity : Exhibits antimicrobial and anticancer activity via mechanisms distinct from the methoxy derivative, possibly due to sulfur’s role in redox interactions .

2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one

  • Molecular Formula: C₇H₅NO₂
  • Key Features : Furan ring fused to pyridine.
  • Differences : The oxygen in the furan ring enhances aromaticity but reduces ring strain compared to pyrrolo-pyridine. Reactivity patterns differ, favoring electrophilic substitutions at the furan oxygen .
  • Biological Activity : Antimicrobial and anticancer properties reported; lacks neuroprotective effects observed in the methoxy-pyrrolo-pyridine .

Functionalized Derivatives

8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride

  • Key Features : Fluorobenzyl and piperidine substituents.
  • Differences : Increased structural complexity enhances binding affinity to receptors like PDGFR-ββ, but reduces metabolic stability due to the fluorobenzyl group .
  • Biological Activity : Targets vascular smooth muscle cell proliferation and migration, unlike the simpler methoxy-pyrrolo-pyridine .

3-(2-Benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic Acid

  • Key Features: Difluoromethyl and propanoic acid groups.
  • Differences : The acidic moiety improves solubility but introduces pH-dependent reactivity. Difluoromethyl enhances metabolic resistance .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activities Key Differences
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one C₈H₈N₂O₂ 4-methoxy Anticancer, neuroprotective Reference compound
Thieno[2,3-c]pyridin-7(6H)-one C₇H₅NOS Sulfur in fused ring Antimicrobial, anticancer Increased lipophilicity, redox activity
2,3-Dihydrofuro[2,3-c]pyridin-7(6H)-one C₇H₅NO₂ Furan ring Antimicrobial, anticancer Enhanced aromaticity, different reactivity
6-Methyl-4-(dioxaborolane)-1-tosyl-pyrrolo[2,3-c]pyridine C₂₁H₂₅BN₂O₅S Boronate ester, tosyl Synthetic intermediate Suzuki coupling utility, low solubility

Eigenschaften

IUPAC Name

4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKAJMZNTBJUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580922
Record name 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917918-80-0
Record name 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Reactant of Route 4
Reactant of Route 4
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Reactant of Route 5
Reactant of Route 5
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Reactant of Route 6
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.